molecular formula C13H25NO3 B2452796 1-Boc-2,6-dimethyl-4-Piperidinemethanol CAS No. 1934594-38-3

1-Boc-2,6-dimethyl-4-Piperidinemethanol

Cat. No.: B2452796
CAS No.: 1934594-38-3
M. Wt: 243.347
InChI Key: OXEYOBAWLIQOOL-UHFFFAOYSA-N
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Description

1-Boc-2,6-dimethyl-4-Piperidinemethanol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and two methyl groups attached to the piperidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-(hydroxymethyl)-2,6-dimethylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate can be scaled up using continuous flow microreactor systems. This method allows for efficient and controlled synthesis of the compound, reducing the reaction time and improving the yield .

Chemical Reactions Analysis

Types of Reactions

1-Boc-2,6-dimethyl-4-Piperidinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Boc-2,6-dimethyl-4-Piperidinemethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved in its biological activities are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-2,6-dimethyl-4-Piperidinemethanol is unique due to the presence of both the hydroxymethyl and dimethyl groups on the piperidine ring. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-9-6-11(8-15)7-10(2)14(9)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEYOBAWLIQOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1C(=O)OC(C)(C)C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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